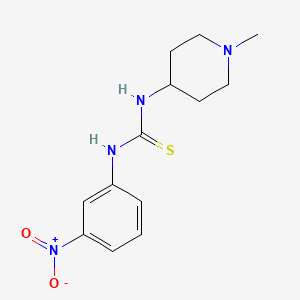
methyl (6-bromo-1,3-benzothiazol-2-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (6-bromo-1,3-benzothiazol-2-yl)carbamate, also known as MBC, is a synthetic pesticide that has been widely used in agriculture to control pests and diseases. It belongs to the family of carbamate pesticides, which work by inhibiting the activity of the enzyme acetylcholinesterase, leading to the accumulation of acetylcholine in the nervous system of insects, and ultimately causing their death.
Mecanismo De Acción
Methyl (6-bromo-1,3-benzothiazol-2-yl)carbamate works by inhibiting the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine in the nervous system of insects. By blocking this enzyme, methyl (6-bromo-1,3-benzothiazol-2-yl)carbamate causes the accumulation of acetylcholine, which leads to overstimulation of the nervous system and ultimately the death of the insect.
Biochemical and Physiological Effects
methyl (6-bromo-1,3-benzothiazol-2-yl)carbamate has been shown to have low toxicity to mammals, including humans, due to its low affinity for mammalian acetylcholinesterase. However, it can cause irritation to the skin, eyes, and respiratory tract, and prolonged exposure can lead to more severe health effects such as headaches, nausea, and neurological symptoms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl (6-bromo-1,3-benzothiazol-2-yl)carbamate is a widely used pesticide in agriculture due to its efficacy and low cost. It has been extensively studied for its mode of action, efficacy, and safety, making it a useful tool for researchers in the field of pest management. However, its use has been associated with environmental contamination and the development of resistance in target pests, highlighting the need for alternative pest control strategies.
Direcciones Futuras
The development of new formulations of methyl (6-bromo-1,3-benzothiazol-2-yl)carbamate with improved efficacy and safety is an area of ongoing research. Additionally, the use of methyl (6-bromo-1,3-benzothiazol-2-yl)carbamate in combination with other pesticides or biological control agents may improve its effectiveness and reduce the risk of resistance development. The development of new strategies for pest management, such as the use of genetically modified crops or alternative control methods, may also reduce the reliance on synthetic pesticides like methyl (6-bromo-1,3-benzothiazol-2-yl)carbamate.
Métodos De Síntesis
Methyl (6-bromo-1,3-benzothiazol-2-yl)carbamate can be synthesized through a multistep process involving the reaction of 6-bromo-1,3-benzothiazole with methyl isocyanate in the presence of a catalyst, followed by purification and isolation of the product. The synthesis of methyl (6-bromo-1,3-benzothiazol-2-yl)carbamate has been optimized to improve yield and purity, and various methods have been developed to reduce environmental contamination and toxicity.
Aplicaciones Científicas De Investigación
Methyl (6-bromo-1,3-benzothiazol-2-yl)carbamate has been extensively studied for its efficacy and safety in controlling various pests and diseases in crops such as cotton, soybean, corn, and vegetables. It has been shown to have a broad spectrum of activity against a wide range of insects, including aphids, mites, thrips, and whiteflies, as well as some fungal and bacterial pathogens. methyl (6-bromo-1,3-benzothiazol-2-yl)carbamate is also used in the control of ectoparasites such as ticks and fleas in livestock.
Propiedades
IUPAC Name |
methyl N-(6-bromo-1,3-benzothiazol-2-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2S/c1-14-9(13)12-8-11-6-3-2-5(10)4-7(6)15-8/h2-4H,1H3,(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRTLEPXEIVTOBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=NC2=C(S1)C=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (6-bromo-1,3-benzothiazol-2-yl)carbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(1,3-benzodioxol-5-yl)ethyl]cyclohexanamine](/img/structure/B5710623.png)
![N-(4-fluorophenyl)-2-[2-(methylthio)-1H-benzimidazol-1-yl]acetamide](/img/structure/B5710627.png)
![4-[(3-bromo-4,5-dimethoxybenzylidene)amino]-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5710639.png)

![4-[(acetylamino)methyl]-4-(3,4-dimethoxyphenyl)cyclohexyl acetate](/img/structure/B5710650.png)
![3-bromo-N'-[(2-methoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5710652.png)

![3-[4-(2-fluorophenyl)-1-piperazinyl]-N-(4-methylphenyl)propanamide](/img/structure/B5710670.png)
![2-[(4-allyl-5-cyclopropyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-chlorophenyl)acetamide](/img/structure/B5710677.png)


![2-[(2-chloro-6-fluorophenyl)acetyl]-N-(2-furylmethyl)hydrazinecarbothioamide](/img/structure/B5710713.png)
